

Introduction: A Key Building Block for Advanced Therapeutics

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Compound of Interest

Compound Name: 3,5-Dichloro-4-(difluoromethoxy)aniline

CAS No.: 101847-52-3

Cat. No.: B2864599

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3,5-Dichloro-4-(difluoromethoxy)aniline is a polysubstituted aromatic amine whose unique structural arrangement is of significant interest in medicinal chemistry. The presence of two chlorine atoms flanking a central difluoromethoxy group on the aniline ring creates a specific electronic and steric profile. This substitution pattern is crucial for its role as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs). Its most notable application is as a pivotal intermediate in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists, a class of drugs investigated for treating stress-related disorders such as anxiety and depression.[1]

This guide provides an in-depth analysis of its molecular structure, a detailed, field-proven synthesis method, and its application in the synthesis of the potent and selective CRF1 receptor antagonist, BMS-665053.[1]

Molecular and Physicochemical Properties

The structural and physical properties of **3,5-dichloro-4-(difluoromethoxy)aniline** are summarized below. These properties are fundamental to understanding its reactivity, solubility,

and handling characteristics in a laboratory and industrial setting.

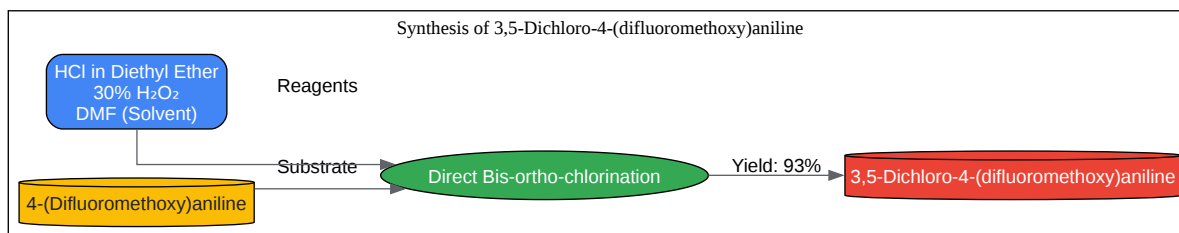
Property	Value	Source
IUPAC Name	3,5-dichloro-4-(difluoromethoxy)aniline	N/A
CAS Number	864763-75-5	[1]
Molecular Formula	C ₇ H ₅ Cl ₂ F ₂ NO	[2]
Molecular Weight	228.02 g/mol	[2]
Appearance	Predicted: Solid at room temperature	General Knowledge
Solubility	Soluble in organic solvents like DMF	[1]

Synthesis: An Efficient, One-Step Bis-ortho-chlorination

The synthesis of **3,5-dichloro-4-(difluoromethoxy)aniline** is efficiently achieved through a direct, one-step bis-ortho-chlorination of the readily available precursor, 4-(difluoromethoxy)aniline.[1] This method is notable for its high yield and scalability, making it suitable for process development and manufacturing.

Synthesis Workflow

The overall synthetic transformation is a direct chlorination reaction targeting the positions ortho to the activating amino group.



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Caption: Synthesis of **3,5-dichloro-4-(difluoromethoxy)aniline**.

Experimental Protocol

The following protocol is adapted from a validated, scalable synthesis.^[1]

Materials:

- 4-(Difluoromethoxy)aniline
- Dry N,N-Dimethylformamide (DMF)
- 2 N HCl in diethyl ether
- 30% Hydrogen peroxide (H₂O₂)
- Water
- Heptane

Procedure:

- Dissolve 4-(difluoromethoxy)aniline (1.0 equivalent) in dry DMF.

- To the solution, add a solution of 2 N HCl in diethyl ether (4.0 equivalents) over a period of 30 minutes. The temperature may rise from room temperature to approximately 32 °C.
- After cooling the mixture to room temperature, add a solution of 30% H₂O₂ (2.1 equivalents) dropwise over 1 hour, maintaining the temperature around 38 °C.
- Stir the reaction mixture at approximately 38 °C for 2 hours.
- After the reaction is complete, cool the mixture to room temperature and dilute with water.
- Extract the aqueous mixture with heptane.
- The combined organic layers can then be further processed to isolate the pure product.

Trustworthiness of the Protocol: This protocol has been demonstrated to be effective on a large scale (400 mmol), with a reported yield of 93%.^[1] The use of readily available and cost-effective reagents like HCl and H₂O₂ makes this an industrially viable process.

Reaction Mechanism Insights

The bis-ortho-chlorination of 4-(difluoromethoxy)aniline using HCl and H₂O₂ is an example of an electrophilic aromatic substitution. The reaction likely proceeds through the in-situ formation of an electrophilic chlorine species. The amino group (-NH₂) is a strong activating group and an ortho-, para-director. Since the para position is blocked by the difluoromethoxy group, the electrophilic substitution is directed to the two ortho positions. The use of HCl in conjunction with H₂O₂ provides a source of electrophilic chlorine.^{[3][4]}

Spectroscopic Characterization and Molecular Structure (Predicted)

While experimental spectra for **3,5-dichloro-4-(difluoromethoxy)aniline** are not readily available in the public domain, a robust prediction of its key spectroscopic features can be made based on the analysis of its structural components and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ^1H NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the amine protons.

Predicted Proton	Chemical Shift (δ , ppm)	Multiplicity	Notes
Ar-H	~6.8-7.2	Singlet	The two aromatic protons are in identical chemical environments, leading to a single signal.
NH ₂	~3.5-4.5	Broad Singlet	The chemical shift can vary depending on solvent and concentration.
OCHF ₂	~6.5-7.5	Triplet	The proton on the difluoromethoxy group will be split by the two fluorine atoms.

^{13}C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum will show distinct signals for the carbon atoms in the molecule, with the carbon attached to the fluorine atoms exhibiting a characteristic splitting pattern.

Predicted Carbon	Chemical Shift (δ , ppm)	Notes
C-NH ₂	~140-145	
C-Cl	~115-125	
C-H	~118-128	
C-O	~145-155	
CHF ₂	~110-120 (triplet)	The carbon will be split by the two attached fluorine atoms (^1JCF).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)
N-H (Amine)	Symmetric & Asymmetric Stretching	3300 - 3500
N-H (Amine)	Bending (Scissoring)	1580 - 1650
C=C (Aromatic Ring)	Stretching	1450 - 1600
C-O-C (Ether)	Stretching	1200 - 1300
C-F	Stretching	1000 - 1100
C-Cl	Stretching	600 - 800

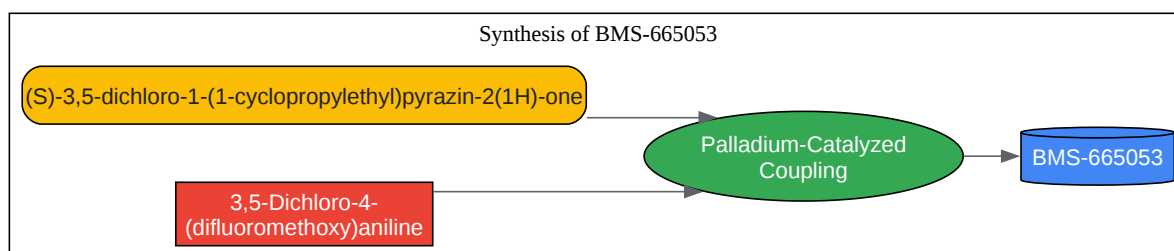
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak. A key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Fragment	m/z (relative to M ⁺)	Notes
[M] ⁺	227/229/231	Molecular ion with characteristic isotopic pattern for two chlorine atoms.
[M-Cl] ⁺	192/194	Loss of a chlorine atom.
[M-CHF ₂ O] ⁺	160/162	Loss of the difluoromethoxy group.

Application in Drug Development: Synthesis of BMS-665053

The primary and most significant application of **3,5-dichloro-4-(difluoromethoxy)aniline** is its role as a key building block in the synthesis of BMS-665053, a potent and selective corticotropin-releasing factor-1 (CRF1) receptor antagonist.[1] CRF1 receptor antagonists are a promising class of drugs for the treatment of various stress-related psychiatric disorders.[5]



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